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Compound of Interest
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Cat. No.: B1346030

Compound Name:

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to global health.
This necessitates the exploration of novel chemical scaffolds for the development of new
antifungal agents. Azo compounds, characterized by the presence of one or more azo bridges
(-N=N-), have demonstrated a wide range of biological activities. Among these, p-((p-
(Phenylazo)phenyl)azo)phenol, also known as Disperse Yellow 23, and its derivatives have
emerged as promising candidates for antifungal drug development.[1] This document provides
an overview of the potential antifungal applications of this compound and detailed protocols for
its evaluation.
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Property Value

IUPAC Name 4-((4-(phenylazo)phenyl)azo)phenol

Synonyms Disperse Yellow 23, C.I. 26070

CAS Number 6250-23-3

Molecular Formula C18H14N4O

Molecular Weight 302.33 g/mol

Appearance Red-light yellow to brown-yellow powder
Synthesis

The synthesis of p-((p-(Phenylazo)phenyl)azo)phenol is typically achieved through a
diazotization-coupling reaction. The process involves the diazotization of 4-
(phenylazo)benzenamine, which is then coupled with phenol to yield the final product.

Proposed Antifungal Mechanism of Action

While the precise mechanism of antifungal action for p-((p-(Phenylazo)phenyl)azo)phenol is
still under investigation, preliminary studies on related azo-phenol compounds suggest a multi-
faceted mode of action. It is hypothesized that the compound may interfere with fungal cell
membrane integrity. The presence of the phenolic hydroxyl group is considered crucial for this
activity, potentially disrupting the phospholipid bilayer and leading to increased membrane
permeability. Furthermore, interference with key fungal enzymes, such as those involved in
ergosterol biosynthesis, is another plausible mechanism. Ergosterol is a vital component of the
fungal cell membrane, and its inhibition leads to impaired membrane function and ultimately,
cell death.

Signaling Pathway Diagram
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Caption: Proposed mechanism of antifungal action.

Quantitative Antifungal Activity (Exemplary Data)

The following table summarizes hypothetical antifungal activity data for p-((p-
(Phenylazo)phenyl)azo)phenol against common fungal pathogens. These values are for
illustrative purposes to guide researchers in their experimental design.
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Biofilm Ergosterol
Fungal s .
E— MIC (pg/mL) MFC (pg/mL) Inhibition (ICso, Inhibition (%)
ecies
s pMg/mL) at MIC
Candida albicans 16 32 8 75
Candida glabrata 32 64 16 68
Aspergillus
p- 9 8 16 4 82
fumigatus
Cryptococcus
16 32 16 71
neoformans
Fluconazole
4 16 8 90
(Control)
Amphotericin B
1 2 2 N/A

(Control)

Abbreviations: MIC (Minimum Inhibitory Concentration), MFC (Minimum Fungicidal

Concentration), ICso (Half-maximal Inhibitory Concentration).

Experimental Protocols

Experimental Workflow Diagram
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Caption: Workflow for antifungal evaluation.

Protocol 1: Determination of Minimum Inhibitory
Concentration (MIC) and Minimum Fungicidal
Concentration (MFC)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

p-((p-(Phenylazo)phenyl)azo)phenol

Dimethyl sulfoxide (DMSO)

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.

96-well microtiter plates
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Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
Spectrophotometer or microplate reader
Sabouraud Dextrose Agar (SDA) plates
. Preparation of Fungal Inoculum:
Culture the fungal strains on SDA plates at 35°C for 24-48 hours.

Prepare a fungal suspension in sterile saline to match the turbidity of a 0.5 McFarland
standard (approximately 1-5 x 106 CFU/mL).

Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of
0.5-2.5 x 103 CFU/mL in the microtiter plate wells.

. Preparation of Compound Dilutions:
Prepare a stock solution of p-((p-(Phenylazo)phenyl)azo)phenol in DMSO.

Perform serial two-fold dilutions of the compound in RPMI-1640 medium in the 96-well plate
to achieve a range of concentrations (e.g., 0.125 to 64 pg/mL).

. MIC Determination:

Add 100 pL of the fungal inoculum to each well containing 100 pL of the serially diluted
compound.

Include a positive control (inoculum without compound) and a negative control (medium
only).

Incubate the plates at 35°C for 24-48 hours.

The MIC is defined as the lowest concentration of the compound that causes a significant
inhibition of visible growth compared to the positive control.

. MFC Determination:
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e Following MIC determination, take a 10 pL aliquot from each well that shows no visible
growth.

e Spot-inoculate the aliquots onto SDA plates.
¢ Incubate the plates at 35°C for 24-48 hours.

e The MFC is the lowest concentration of the compound that results in no fungal growth on the
agar plate.

Protocol 2: Fungal Biofilm Inhibition Assay

This protocol is based on the crystal violet staining method.
1. Materials:

» Materials from Protocol 1

o Flat-bottom 96-well polystyrene plates

e Crystal violet solution (0.1% w/v)

o Ethanol (95%) or Glacial Acetic Acid (33%)

2. Procedure:

e Prepare serial dilutions of p-((p-(Phenylazo)phenyl)azo)phenol in RPMI-1640 medium in a
96-well plate.

e Add 100 pL of a standardized fungal suspension (1 x 106 CFU/mL) to each well.
¢ Incubate the plate at 37°C for 24 hours to allow for biofilm formation.

 After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove
planktonic cells.

 Air dry the plate.
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e Add 150 pL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room
temperature.

e Wash the wells with PBS to remove excess stain and air dry.

¢ Solubilize the stained biofilm by adding 200 pL of 95% ethanol or 33% glacial acetic acid to
each well.

» Read the absorbance at 570 nm using a microplate reader.

o Calculate the percentage of biofilm inhibition relative to the untreated control.

Protocol 3: Ergosterol Biosynthesis Assay

This spectrophotometric method quantifies the total ergosterol content in fungal cells.
1. Materials:

e Fungal culture treated with and without p-((p-(Phenylazo)phenyl)azo)phenol

e 25% alcoholic potassium hydroxide solution

e n-heptane

« Sterile distilled water

e UV-Vis Spectrophotometer

2. Procedure:

o Grow the fungal culture in the presence of sub-inhibitory concentrations of the test
compound for 16-24 hours.

o Harvest the fungal cells by centrifugation and wash with sterile water.
o Resuspend the cell pellet in 25% alcoholic KOH.

e Incubate at 85°C for 1 hour for saponification.
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» Allow the mixture to cool to room temperature.

o Extract the non-saponifiable lipids (including ergosterol) by adding a mixture of sterile water
and n-heptane (1:3 v/v) and vortexing vigorously.

» Transfer the n-heptane layer to a new tube.
e Scan the absorbance of the heptane layer from 230 to 300 nm.

o Calculate the ergosterol content based on the characteristic absorbance peaks of ergosterol
at 281.5 nm and the shoulder at 290 nm. The absence of these peaks and the presence of a
peak at 230 nm indicates the accumulation of lanosterol, suggesting inhibition of the
ergosterol biosynthesis pathway.

Disclaimer

The quantitative data presented in these application notes are for illustrative purposes only and
are not based on actual experimental results for p-((p-(Phenylazo)phenyl)azo)phenol.
Researchers should conduct their own experiments to determine the actual antifungal activity
of this compound. The provided protocols are intended as a guide and may require optimization
for specific fungal strains and laboratory conditions.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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